molecular formula C13H20N2O4 B2870129 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 2320861-10-5

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2870129
CAS No.: 2320861-10-5
M. Wt: 268.313
InChI Key: YUNGVUBDKRBUAP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its functional groups. The isoxazole ring, for example, can participate in various reactions such as nucleophilic substitutions or additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined by its molecular structure. These properties could include things like its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Enzyme Inhibition Studies

Isoxazole derivatives, including compounds structurally similar to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide, have shown significant inhibitory effects on enzymes involved in pyrimidine synthesis, such as dihydroorotate dehydrogenase. This enzyme is critical for the de novo synthesis of pyrimidine nucleotides, essential components for DNA and RNA synthesis. The inhibition of this pathway is particularly relevant in the context of immunosuppression and potentially in anticancer strategies, as it can lead to a reduction in pyrimidine nucleotide pools, thereby affecting cell proliferation and function. Such studies underscore the therapeutic potential of isoxazole derivatives in modulating enzymatic activity within cellular biochemical pathways (Knecht & Löffler, 1998).

Organic Synthesis and Chemical Reactions

Research has explored the chemical reactivity and synthesis of compounds related to this compound. Studies have focused on three-component cyclocondensation reactions involving isoxazole derivatives, which are crucial for developing novel organic compounds with potential applications in pharmaceuticals and materials science. Such reactions facilitate the creation of complex molecular structures, expanding the chemical space for drug discovery and development (Tkachenko et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically applies to drugs or bioactive compounds. Without specific information on this compound, it’s difficult to provide details on its mechanism of action .

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-10-8-11(15-19-10)12(17)14-9-13(18-7-6-16)4-2-3-5-13/h8,16H,2-7,9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNGVUBDKRBUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2(CCCC2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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